molecular formula C4H7BrO B2767454 1-Bromo-2-methoxycyclopropane CAS No. 1824226-89-2

1-Bromo-2-methoxycyclopropane

Cat. No.: B2767454
CAS No.: 1824226-89-2
M. Wt: 151.003
InChI Key: BLBYSMUZLRWJHM-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxycyclopropane is a halogenated cyclopropane derivative containing both bromine and methoxy functional groups. Cyclopropanes are strained three-membered ring systems, and the presence of substituents like bromine and methoxy significantly influences their reactivity, stability, and applications in organic synthesis. However, none of the provided evidence directly addresses this compound, making a precise structural or functional analysis impossible based on the given sources.

Properties

IUPAC Name

1-bromo-2-methoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBYSMUZLRWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824226-89-2
Record name 1-bromo-2-methoxycyclopropane
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Preparation Methods

The synthesis of 1-Bromo-2-methoxycyclopropane typically involves the reaction of 1-methoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of pyridine. The reaction proceeds under mild conditions, and the product is obtained through distillation and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methoxycyclopropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-methoxycyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may utilize this compound.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxycyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by the strained nature of the cyclopropane ring, which makes the compound more reactive compared to other alkanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes halogenated cyclopropanes and brominated aromatic compounds.

2-Bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0)

  • Structure : A cyclopropane ring substituted with bromine and two chlorine atoms.
  • Reactivity : The presence of multiple halogens (Br and Cl) likely increases electrophilicity, making it reactive toward nucleophiles. This contrasts with 1-Bromo-2-methoxycyclopropane, where the methoxy group may act as an electron-donating substituent, reducing ring strain and altering reactivity .
  • Applications : Used as a synthetic intermediate in halogenation reactions.

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

  • Structure: A brominated acetophenone derivative with a methoxy group on the aromatic ring.
  • Reactivity : The ketone group enhances electrophilicity at the carbonyl carbon, while the methoxy group directs electrophilic substitution in aromatic chemistry. Unlike cyclopropanes, this compound’s reactivity is dominated by aromatic and ketone functionalities .
  • Hazards : Causes skin and eye irritation; requires strict handling protocols (e.g., immediate washing after contact) .

Chloromethylcyclopropane (Custom Work)

  • Structure : A cyclopropane substituted with a chloromethyl group.
  • This differs from this compound, where bromine’s leaving-group ability and methoxy’s steric/electronic effects would dominate .

Data Table: Comparative Properties of Related Compounds

Compound Molecular Formula CAS No. Key Functional Groups Reactivity Highlights
2-Bromo-1,1-dichlorocyclopropane C₃H₃BrCl₂ 40745-72-0 Br, Cl Electrophilic halogenation, ring-opening
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 2632-13-5 Br, OCH₃, COCH₃ Aromatic substitution, ketone reactions
Chloromethylcyclopropane C₄H₇Cl N/A Cl, cyclopropane SN2 reactions, strain-driven reactivity
This compound C₄H₇BrO Not in evidence Br, OCH₃ Predicted: Ring strain modulation, nucleophilic substitution

Research Findings and Gaps

  • Methoxy groups may stabilize the ring via electron donation, but this is speculative without direct data .
  • Safety Considerations: Brominated compounds like 2-Bromo-4'-methoxyacetophenone require stringent safety measures (e.g., skin/eye protection), suggesting similar protocols would apply to this compound .
  • Synthetic Utility: Cyclopropanes are valuable in medicinal chemistry for conformational restriction.

Biological Activity

Overview

1-Bromo-2-methoxycyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a methoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors.

PropertyValue
CAS Number 129993554
Molecular Formula C4H7BrO
Molecular Weight 151.01 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1CC1Br

The biological activity of this compound is primarily attributed to the reactivity of the strained cyclopropane ring and the presence of the bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in various chemical transformations. This reactivity allows the compound to interact with biological macromolecules, potentially modulating enzymatic activities or receptor functions.

Enzyme Interactions

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar cyclopropane derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The specific interactions and inhibition mechanisms require further investigation to elucidate the precise biological implications.

Case Studies

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For example, modifications to the cyclopropane ring or substituents can significantly alter pharmacological profiles.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundBiological Activity
1-Bromo-2-chlorocyclopropaneModerate enzyme inhibition
1-Bromo-2-ethoxycyclopropaneSignificant antitumor effects
1-Bromo-3-methoxycyclobutaneNeuroprotective properties

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